molecular formula C18H20N2O3 B2552006 N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)ethanediamide CAS No. 404361-37-1

N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)ethanediamide

Cat. No.: B2552006
CAS No.: 404361-37-1
M. Wt: 312.369
InChI Key: WMSOPQLLKMDZNQ-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-N'-(4-methoxybenzyl)ethanediamide is a diamide compound featuring two aromatic substituents: a 2,3-dimethylphenyl group and a 4-methoxybenzyl group. The ethanediamide core (C₂H₂N₂O₂) serves as a scaffold, with both amide nitrogens substituted by these aromatic moieties.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-5-4-6-16(13(12)2)20-18(22)17(21)19-11-14-7-9-15(23-3)10-8-14/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSOPQLLKMDZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N’-(4-methoxybenzyl)ethanediamide typically involves the reaction of 2,3-dimethylphenylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(2,3-dimethylphenyl)-N’-(4-methoxybenzyl)ethanediamide may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N’-(4-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N’-(4-methoxybenzyl)ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors, leading to a therapeutic effect.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally relevant for comparison:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Hypothesized Applications
N-(2,3-Dimethylphenyl)-N'-(4-methoxybenzyl)ethanediamide (Target) C₁₈H₂₀N₂O₃* 312 (estimated) 2,3-dimethylphenyl, 4-methoxybenzyl Ethanediamide, methoxy, dimethyl Agrochemical research
N-(2,3-Dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide () C₁₇H₂₅N₃O₃ 319.40 2,3-dimethylphenyl, morpholinylpropyl Ethanediamide, morpholine Pharmaceutical intermediates
BTS 27271-HCl (N-(2,4-dimethylphenyl)-N'-methylmethanimidamide) () C₁₀H₁₅N₂Cl 198.7 (estimated) 2,4-dimethylphenyl, methyl Methanimidamide Pesticide

*Calculated molecular formula and weight based on substituent addition to ethanediamide core.

Key Observations:

Substituent Effects on Polarity and Solubility: The morpholinylpropyl group in the compound introduces a polar heterocycle (morpholine), enhancing water solubility via hydrogen bonding compared to the target compound’s lipophilic 4-methoxybenzyl group .

Positional Isomerism: The target compound’s 2,3-dimethylphenyl group contrasts with BTS 27271-HCl’s 2,4-dimethylphenyl substituent ().

In contrast, the methoxy group (target compound) primarily donates electron density, which may stabilize aromatic interactions in agrochemical targets like plant enzymes .

Biological Activity

N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)ethanediamide, a compound with the molecular formula C18H20N2O3, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 312.37 g/mol
  • InChIKey : WMSOPQLLKMDZNQ-UHFFFAOYSA-N
  • Chemical Structure : The compound features a phenyl group substituted with two methyl groups and a methoxy group, contributing to its lipophilicity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies highlighting its effects on different biological systems.

Antimalarial Activity

Recent research has indicated that derivatives similar to this compound exhibit significant antimalarial properties. For instance, a study on β-Carboline derivatives reported effective inhibition against Plasmodium falciparum, with certain compounds demonstrating favorable safety profiles in human cell lines while maintaining efficacy in vivo against P. berghei . This suggests that modifications of the core structure may enhance antimalarial activity.

The proposed mechanisms of action for compounds in this class include:

  • Enzyme Inhibition : Compounds have been shown to inhibit specific enzymes critical for the survival of malaria parasites.
  • Binding Affinity : Molecular docking studies reveal strong binding affinities to target proteins involved in the metabolic pathways of parasites, indicating potential as lead compounds for drug development .

Study 1: Antiparasitic Efficacy

A study conducted by researchers using virtual screening techniques identified several derivatives with high binding affinities to malarial proteins. For example, compound 9a exhibited an effective dose of 27.74 mg/kg and demonstrated a chemosuppression rate of 99.69% when combined with artesunate . This highlights the potential of this compound and its derivatives in combination therapies.

Study 2: Toxicity Assessment

Toxicity assays performed on similar compounds indicated varying degrees of cytotoxicity. Notably, while some derivatives were toxic to certain cancer cell lines (e.g., HeLa), they showed lower toxicity towards normal dermal fibroblasts . This differential toxicity is crucial for developing safer therapeutic agents.

Research Findings Summary

Property Value
Molecular FormulaC18H20N2O3
Molecular Weight312.37 g/mol
InChIKeyWMSOPQLLKMDZNQ-UHFFFAOYSA-N
Antimalarial EfficacyEffective dose: 27.74 mg/kg
Chemosuppression Rate99.69% with artesunate
Toxicity ProfileVariable; low toxicity in fibroblasts

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